molecular formula C9H12Cl2FN3 B13625193 2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride

2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride

Cat. No.: B13625193
M. Wt: 252.11 g/mol
InChI Key: YDZRDCHRBJTWHE-UHFFFAOYSA-N
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Description

2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride is a compound that belongs to the class of pyrrolopyridine derivatives These compounds are known for their potential biological activities, particularly in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the formation of the pyrrolo[3,2-b]pyridine core, followed by the introduction of the fluorine atom and the ethan-1-amine group. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride include other pyrrolopyridine derivatives, such as:

  • 1H-pyrrolo[2,3-b]pyridine derivatives
  • 1H-pyrazolo[3,4-b]pyridines
  • Pyrrolopyrazine derivatives

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes the fluorine atom and the ethan-1-amine group

Properties

Molecular Formula

C9H12Cl2FN3

Molecular Weight

252.11 g/mol

IUPAC Name

2-(6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C9H10FN3.2ClH/c10-7-3-8-9(13-5-7)6(1-2-11)4-12-8;;/h3-5,12H,1-2,11H2;2*1H

InChI Key

YDZRDCHRBJTWHE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=C2CCN)F.Cl.Cl

Origin of Product

United States

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